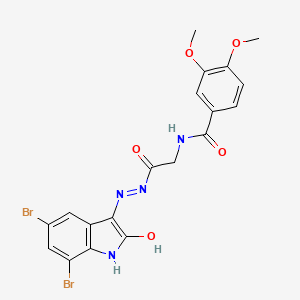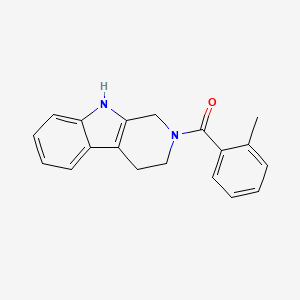![molecular formula C21H14ClN3O3 B11545828 N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-4-(4-methyl-1,3-benzoxazol-2-yl)aniline](/img/structure/B11545828.png)
N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-4-(4-methyl-1,3-benzoxazol-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(4-CHLORO-3-NITROPHENYL)-N-[4-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE is an organic compound that belongs to the class of imines It is characterized by the presence of a chloronitrophenyl group and a methylbenzoxazolylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-CHLORO-3-NITROPHENYL)-N-[4-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE typically involves the condensation of 4-chloro-3-nitrobenzaldehyde with 4-(4-methyl-1,3-benzoxazol-2-yl)aniline. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid or hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-CHLORO-3-NITROPHENYL)-N-[4-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can undergo oxidation reactions, where the methyl group on the benzoxazole ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.
Substitution: Amines, thiols, appropriate solvents like ethanol or dimethyl sulfoxide.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products
Reduction: Formation of (E)-1-(4-CHLORO-3-AMINOPHENYL)-N-[4-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of (E)-1-(4-CHLORO-3-NITROPHENYL)-N-[4-(4-CARBOXY-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE.
Scientific Research Applications
Chemistry
In chemistry, (E)-1-(4-CHLORO-3-NITROPHENYL)-N-[4-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features make it a candidate for the development of new therapeutic agents targeting specific biological pathways. Research is ongoing to evaluate its efficacy and safety in preclinical studies.
Industry
In the industrial sector, (E)-1-(4-CHLORO-3-NITROPHENYL)-N-[4-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE is explored for its potential use in the development of advanced materials, such as polymers and coatings. Its chemical properties can be leveraged to enhance the performance and durability of these materials.
Mechanism of Action
The mechanism of action of (E)-1-(4-CHLORO-3-NITROPHENYL)-N-[4-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are subject to ongoing research, and further studies are needed to elucidate the detailed mechanisms.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-(4-CHLORO-3-NITROPHENYL)-N-[4-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE can be compared with other imines, such as:
- (E)-1-(4-BROMO-3-NITROPHENYL)-N-[4-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE
- (E)-1-(4-CHLORO-3-NITROPHENYL)-N-[4-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]ETHANIMINE
Uniqueness
The uniqueness of (E)-1-(4-CHLORO-3-NITROPHENYL)-N-[4-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a chloronitrophenyl group and a methylbenzoxazolylphenyl group allows for diverse chemical transformations and interactions with biological targets.
Properties
Molecular Formula |
C21H14ClN3O3 |
|---|---|
Molecular Weight |
391.8 g/mol |
IUPAC Name |
1-(4-chloro-3-nitrophenyl)-N-[4-(4-methyl-1,3-benzoxazol-2-yl)phenyl]methanimine |
InChI |
InChI=1S/C21H14ClN3O3/c1-13-3-2-4-19-20(13)24-21(28-19)15-6-8-16(9-7-15)23-12-14-5-10-17(22)18(11-14)25(26)27/h2-12H,1H3 |
InChI Key |
CPPWEOZFYDOHOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)OC(=N2)C3=CC=C(C=C3)N=CC4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{2-[(E)-(2-methylhydrazinylidene)methyl]-4-nitrophenyl}piperidine](/img/structure/B11545746.png)
![4-[(E)-{2-[(4-bromonaphthalen-1-yl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3,4,5-trimethoxybenzoate](/img/structure/B11545751.png)
![2,2'-[sulfanediylbis(benzene-4,1-diylsulfanediyl)]bis{N-[4-(propan-2-yl)phenyl]acetamide}](/img/structure/B11545752.png)
![2-(4-bromophenyl)-N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B11545758.png)
![(8E)-2-amino-6-ethyl-8-(2-methylbenzylidene)-4-(2-methylphenyl)-5,6,7,8-tetrahydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B11545764.png)

![N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-2-(naphthalen-1-yl)acetamide](/img/structure/B11545773.png)
![2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxy-4-nitrophenol](/img/structure/B11545783.png)
![4-Nitro-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]aniline](/img/structure/B11545789.png)
![2-Methyl-11H-indeno[1,2-b]quinoxaline](/img/structure/B11545794.png)
![Ethyl (5-{[(3-methylphenyl)carbonyl]amino}-1,3,4-thiadiazol-2-yl)acetate](/img/structure/B11545810.png)
![2-[(3-Bromophenyl)amino]-N'-[(E)-(3-bromophenyl)methylidene]acetohydrazide](/img/structure/B11545812.png)

![(5E)-3-{[(3-fluorophenyl)amino]methyl}-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11545833.png)
